2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-15-2-4-16(5-3-15)11-7-9(8-13)6-10(12)14-11/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHVBNMAOICWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile may involve the following general strategies:
- Halogenation: Introducing a chlorine atom at the 2-position of a pyridine ring.
- Nucleophilic Aromatic Substitution: Introducing a 4-methylpiperazin-1-yl group at the 6-position of a pyridine ring.
- Nitrile Formation: Introducing a carbonitrile group at the 4-position of a pyridine ring.
Possible Synthesis Methods
Based on the general strategies, the following methods could be used:
- Starting Material Synthesis: Begin with a pyridine derivative that can be modified to include the chloro, methylpiperazinyl, and cyano groups.
Chlorination: Introduce a chlorine atom at the 2-position of the pyridine ring. This may involve using reagents like SO\$$2\$$Cl\$$2\$$ with a radical initiator.
Add SO\$$2\$$ Cl\$$2\$$ dropwise to the compound 2-chloro-4-methylpyridine, add a free radical initiator in batches during the dropwise addition, and distill under reduced pressure to obtain the compound 2-chloro-4-chloromethylpyridine.
- Piperazine Installation: Introduce the 4-methylpiperazin-1-yl group at the 6-position via nucleophilic aromatic substitution. This involves reacting a chloro-substituted pyridine with N-methylpiperazine.
- Nitrile Installation : Introduce the carbonitrile group at the 4-position. This can be done using several methods.
Key Considerations
Protecting Groups: It may be necessary to use protecting groups to control the regioselectivity of the reactions. For instance, nitrogen protecting groups like Boc can be used to improve the solubility of the compound and prevent unwanted reactions.
Use of a protecting group improves the solubility of the compound, facilitating further reaction. Furthermore, a protecting group prevents reaction of the amine in subsequent steps until needed.
Reaction Conditions: Optimize reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Substitution reactions: The piperazine moiety can be modified through substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 5 µM | |
| Staphylococcus aureus | 10 µM | |
| Escherichia coli | 15 µM |
The compound's ability to inhibit microbial growth suggests its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.
Anticancer Properties
The compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug. The mechanisms involved may include:
- Inhibition of cell proliferation : The compound disrupts the cell cycle in cancer cells.
- Induction of apoptosis : It activates apoptotic pathways leading to cancer cell death.
Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes involved in microbial metabolism, particularly in pathogens like Mycobacterium tuberculosis. This inhibition can hinder the growth and survival of these pathogens, providing a basis for developing new antimicrobial therapies.
Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis
In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated that at a concentration of 5 µM, the compound effectively inhibited bacterial growth, suggesting its potential role in tuberculosis treatment protocols.
Case Study 2: Cytotoxicity in Cancer Cell Lines
A separate study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant anticancer activity. Further mechanistic studies are warranted to explore its pathways of action.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Hydroxyl vs. Alkoxy Groups
- 2-Bromo-1-(4-hydroxyphenyl)ethanone (): The hydroxyl group at the para-position increases polarity, leading to higher solubility in polar solvents (e.g., water or ethanol) compared to the target compound’s isopropoxy group.
- 1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one ():
Substitution with a piperidinylmethyl group results in a melting point of 82–83°C, significantly lower than sulfur-containing analogues, highlighting the impact of hydrogen-bonding capability versus steric bulk .
Sulfur-Containing Analogues
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one ():
The sulfanylidene group introduces strong electron-withdrawing effects, increasing thermal stability (melting point: 137.3–138.5°C). This contrasts with the target compound’s alkoxy group, which provides moderate electron-donating character . - 1-(4-Bromo-2-(methylsulfonyl)phenyl)ethan-1-ol ():
The sulfonyl group enhances oxidative stability and polarity, making this derivative more reactive in nucleophilic substitutions compared to the target compound’s isopropoxy group .
Halogenation Patterns
Bromo-Fluoro Combinations
- 1-(4-Bromo-2-fluorophenyl)ethanone (): Fluorine’s electron-withdrawing effect at the ortho-position increases the acetyl group’s electrophilicity, facilitating reactions like Friedel-Crafts acylations. This contrasts with the target compound’s isopropoxy group, which may sterically hinder such reactions .
Alkoxy Chain Length Variations
Biological Activity
2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile (CAS No. 1175689-23-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
The molecular formula of this compound is C11H14ClN4, with a molecular weight of approximately 202.256 g/mol. The structure includes a pyridine ring substituted with a chlorinated carbon and a piperazine moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN4 |
| Molecular Weight | 202.256 g/mol |
| CAS Number | 1175689-23-2 |
| LogP | 0.70798 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives have shown promising cytotoxicity against various cancer cell lines, indicating that modifications in the piperazine and pyridine structures can enhance their efficacy.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other known microtubule-targeting agents (MTAs). This disruption leads to cell cycle arrest and subsequent cell death .
- Case Study : A study on related compounds demonstrated that they could activate autophagic pathways as a survival mechanism in colon cancer cells, suggesting that combining MTAs with autophagy inhibitors could enhance therapeutic efficacy .
Research Findings
Several studies have explored the biological implications of similar compounds:
- Study on Apoptosis : Research indicated that specific derivatives could significantly induce apoptosis in HeLa cells with IC50 values in the low micromolar range (e.g., IC50 = 7.01 ± 0.60 µM) .
- Inhibition Studies : Compounds structurally similar to this compound were tested for their ability to inhibit key enzymes involved in cancer progression, such as Aurora-A kinase, showing effective inhibition at sub-micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyridine core. For example, introducing the 4-methylpiperazine group via SNAr (nucleophilic aromatic substitution) under anhydrous conditions using polar aprotic solvents like DMF or DMSO. Optimization includes temperature control (60–100°C), stoichiometric excess of 4-methylpiperazine, and catalytic bases (e.g., K₂CO₃) to enhance reactivity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Use of PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particulates.
- Storage in airtight containers under inert gas (N₂/Ar) to mitigate hydrolysis of the carbonitrile group.
- Emergency protocols for spills (neutralization with activated carbon) and accidental exposure (immediate rinsing with water, followed by medical consultation) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylpiperazinyl protons at δ ~2.5–3.5 ppm, pyridine ring protons at δ ~7.0–8.5 ppm).
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1550 cm⁻¹ (aromatic C=C).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve conformational discrepancies. For example, torsional angles in the piperazinyl group may differ from DFT-optimized geometries due to crystal packing forces.
- Dynamic NMR : Variable-temperature NMR can detect rotational barriers in the piperazinyl group, explaining deviations from static computational models.
- Multi-Technique Validation : Combine XRD, NMR, and IR to reconcile electronic vs. steric effects .
Q. What strategies are employed to modify the piperazinyl moiety to enhance biological activity while maintaining stability?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to improve metabolic stability without compromising solubility.
- Ring Functionalization : Replace the methyl group with bioisosteres (e.g., ethyl, cyclopropyl) to modulate lipophilicity and receptor binding.
- pH-Dependent Studies : Evaluate protonation states of the piperazinyl nitrogen under physiological pH (e.g., 7.4) to optimize pharmacokinetics .
Q. In crystallographic studies, what challenges arise in determining the molecular conformation of this compound, and how are they addressed?
- Methodological Answer :
- Crystal Growth : Slow evaporation from ethanol/water mixtures improves crystal quality.
- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered piperazinyl or pyridyl groups.
- Twinned Data : Apply twin-law matrices in SHELXE for datasets with overlapping reflections.
- Validation Tools : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
